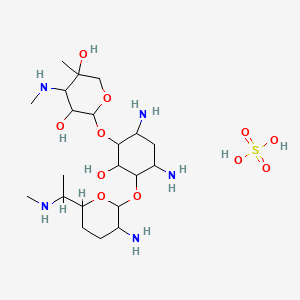
7-chloro-3-(cyclopropanecarbonyl)-2-hydroxy-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-3-(cyclopropanecarbonyl)-2-hydroxy-1H-quinolin-4-one is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.
Vorbereitungsmethoden
The preparation of 7-chloro-3-(cyclopropanecarbonyl)-2-hydroxy-1H-quinolin-4-one involves the oxidation of methyl benzenes with air or oxygen in the presence of acetic anhydride, benzaldehyde, and an acid catalyst under mild reaction conditions. This process yields a phenolic acetate and formaldehyde or paraformaldehyde . The reaction conditions include temperatures ranging from 80°C to 150°C and pressures of at least 1 atmosphere . Industrial production methods may vary, but they generally follow similar principles to ensure the selective formation of the desired products.
Analyse Chemischer Reaktionen
7-chloro-3-(cyclopropanecarbonyl)-2-hydroxy-1H-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, benzaldehyde, and acid catalysts . The major products formed from these reactions are phenolic acetates and formaldehyde or paraformaldehyde . The reaction conditions are typically mild, with controlled temperatures and pressures to ensure the desired outcomes.
Wissenschaftliche Forschungsanwendungen
7-chloro-3-(cyclopropanecarbonyl)-2-hydroxy-1H-quinolin-4-one has numerous applications in scientific research, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of various compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. In industry, it is utilized in the production of phenolic acetates and other related compounds .
Wirkmechanismus
The mechanism of action of 7-chloro-3-(cyclopropanecarbonyl)-2-hydroxy-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. While the exact details may vary depending on the application, it generally exerts its effects through chemical reactions that modify the structure and function of target molecules. These interactions can lead to various outcomes, such as the formation of new compounds or the inhibition of specific biological processes .
Vergleich Mit ähnlichen Verbindungen
7-chloro-3-(cyclopropanecarbonyl)-2-hydroxy-1H-quinolin-4-one can be compared with other similar compounds, such as phenolic acetates and formaldehyde derivatives. These compounds share some common properties and reactivity but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific preparation methods and the selective formation of phenolic acetates and formaldehyde or paraformaldehyde . Similar compounds include other phenolic acetates and formaldehyde derivatives .
Eigenschaften
IUPAC Name |
7-chloro-3-(cyclopropanecarbonyl)-2-hydroxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFWCFPCLDOOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(NC3=C(C2=O)C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C2=C(NC3=C(C2=O)C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7804898.png)
![[N'-[6-(4-ethoxycarbonylphenoxy)-6-oxohexyl]carbamimidoyl]azanium;methanesulfonate](/img/structure/B7804901.png)


![1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B7804940.png)
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B7804948.png)
![(5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B7804955.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(4S,5S,6R)-3-[(4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylazaniumyl)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylate;hydrochloride](/img/structure/B7804969.png)


![[(4E,6E,8S,9S,10E,12S,13R,14S,16S)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B7804987.png)

